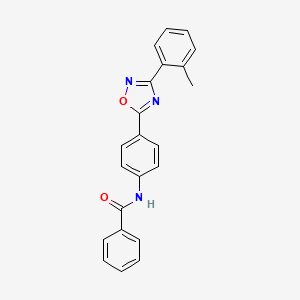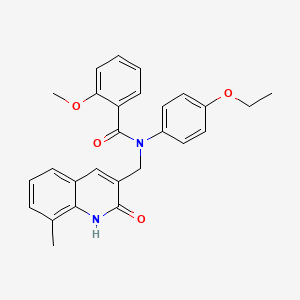
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide, also known as MPPO, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPO is a heterocyclic compound that contains an oxadiazole ring and a phenyl group.
作用机制
The mechanism of action of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is not fully understood. However, studies have shown that N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide inhibits cell growth and induces apoptosis. In neurons, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide protects against oxidative stress and reduces inflammation. In addition, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been shown to be a potent fluorescent probe for the detection of metal ions.
实验室实验的优点和局限性
One of the advantages of using N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in lab experiments is its versatility. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide can be used in a variety of assays, including cell viability assays, apoptosis assays, and fluorescent assays. In addition, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is relatively easy to synthesize and is stable under a wide range of conditions.
One of the limitations of using N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in lab experiments is its potential toxicity. Although N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been shown to be relatively non-toxic in cell culture studies, its toxicity in animal models has not been fully evaluated.
未来方向
There are several future directions for the study of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide. In the field of medicinal chemistry, further studies are needed to evaluate the potential of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide as an anti-cancer agent and a neuroprotective agent. In the field of materials science, further studies are needed to explore the use of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide as a fluorescent probe for the detection of metal ions. In addition, studies are needed to evaluate the toxicity of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in animal models and to develop more efficient synthesis methods for N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide.
合成方法
The synthesis of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves a multi-step process that starts with the preparation of 4-methoxyphenyl hydrazine and 4-nitrobenzoyl chloride. These two compounds are then reacted to form 4-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. The resulting compound is then reacted with 4-bromobenzophenone to form N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide.
科学研究应用
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been studied for its potential as an anti-cancer agent. Studies have shown that N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the Akt/mTOR signaling pathway. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has also been studied for its potential as a neuroprotective agent. Studies have shown that N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide protects neurons from oxidative stress and reduces inflammation in the brain.
In the field of materials science, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been studied for its potential as a fluorescent probe. Studies have shown that N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide can be used as a fluorescent probe for the detection of metal ions such as copper and iron.
属性
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-4-5-18(24)21-16-10-6-15(7-11-16)20-22-19(23-26-20)14-8-12-17(25-2)13-9-14/h6-13H,3-5H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCCSYZPFFBIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709206.png)

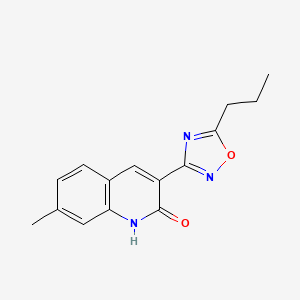


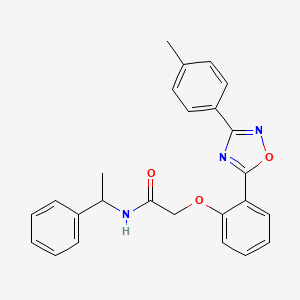


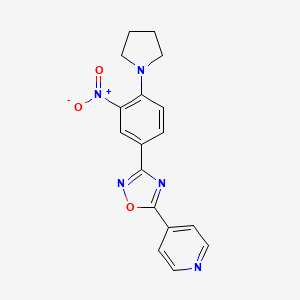
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)
